3,6-Dibromo-9-vinylcarbazole
Overview
Description
3,6-Dibromo-9-vinylcarbazole is an organic compound with the molecular formula C14H9Br2N It is a derivative of carbazole, a tricyclic aromatic compound, and features bromine atoms at the 3 and 6 positions, as well as a vinyl group at the 9 position
Mechanism of Action
Target of Action
It is known that carbazole derivatives, to which this compound belongs, are often used in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Mode of Action
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .
Biochemical Pathways
It is known that carbazole derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-vinylcarbazole typically involves the bromination of 9-vinylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 3 and 6 positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9-vinylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted carbazoles can be obtained.
Oxidation Products: Aldehydes, ketones, or carboxylic acids can be formed.
Polymerization Products: Polymers with unique electronic and optical properties.
Scientific Research Applications
3,6-Dibromo-9-vinylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Comparison with Similar Compounds
3,6-Dibromo-9-ethylcarbazole: Similar structure but with an ethyl group instead of a vinyl group.
3,6-Dibromo-9-phenylcarbazole: Features a phenyl group at the 9 position.
3,6-Dichloro-9-vinylcarbazole: Chlorine atoms instead of bromine at the 3 and 6 positions.
Uniqueness: 3,6-Dibromo-9-vinylcarbazole is unique due to the presence of both bromine atoms and a vinyl group, which confer distinct reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced materials with tailored properties.
Properties
IUPAC Name |
3,6-dibromo-9-ethenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMIJZCMQBMNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-53-7 | |
Record name | 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27599-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30348184 | |
Record name | 3,6-Dibromo-9-vinylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-16-0 | |
Record name | 3,6-Dibromo-9-ethenyl-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromo-9-vinylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dibromo-9-vinyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of a polymer matrix influence the photophysical properties of incorporated DBCz units?
A: The research demonstrates that while the polymer structure might differ (e.g., comparing poly(3,6-dibromo-9-vinylcarbazole) with a methacrylate copolymer containing DBCz units), the DBCz chromophores tend to arrange themselves in a particular geometry within the matrix. This preferential arrangement leads to the formation of two distinct excimer sites (E1 and E2) characterized by their unique emission wavelengths (460 nm and 510 nm, respectively) []. This highlights that even with different polymer backbones, the intrinsic properties of DBCz, and its tendency for specific spatial arrangements, play a significant role in defining the observed photophysical behavior.
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